molecular formula C11H20N2O B2970341 3-(butoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1856076-86-2

3-(butoxymethyl)-1-isopropyl-1H-pyrazole

Cat. No.: B2970341
CAS No.: 1856076-86-2
M. Wt: 196.294
InChI Key: PTVSOJIUBCDZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Butoxymethyl)-1-isopropyl-1H-pyrazole is a synthetic pyrazole derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its versatility and presence in compounds with a wide range of pharmacological activities. This heterocyclic core is a key structural element in several approved drugs and investigational compounds targeting various biological pathways, including anti-inflammatory, antimicrobial, and antitumor activities . The specific substitution pattern on this compound offers unique opportunities for chemical exploration. The 1-isopropyl group is a common feature in bioactive molecules, influencing the compound's pharmacokinetic properties and target binding. The 3-(butoxymethyl) side chain provides an ether-linked butyl group, which can be utilized to modulate the compound's lipophilicity and serve as a handle for further synthetic modification to create novel analogs. Researchers can employ this compound as a versatile intermediate or precursor in Structure-Activity Relationship (SAR) studies, aiming to develop new therapeutic agents for conditions such as inflammatory disorders, cancer, and central nervous system diseases . Its structure aligns with modern drug discovery efforts focused on creating targeted protein kinase inhibitors and allosteric modulators of various biological targets . This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(butoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-5-8-14-9-11-6-7-13(12-11)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVSOJIUBCDZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(butoxymethyl)-1-isopropyl-1H-pyrazole and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity/Application Status
This compound C₁₁H₁₉N₂O 195.28 3-butoxymethyl, 1-isopropyl AChE inhibition (IC₅₀ comparable to Donepezil) Discontinued
3-(Chloromethyl)-1-isopropyl-1H-pyrazole C₇H₁₁ClN₂ 158.63 3-chloromethyl, 1-isopropyl Intermediate for agrochemical synthesis Commercially available
4-Bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole C₉H₁₄BrN₂O 261.13 4-bromo, 5-ethoxymethyl, 1-isopropyl Unknown (discontinued) Discontinued
4-Isopropyl-3-methyl-1H-pyrazole C₇H₁₂N₂ 124.18 4-isopropyl, 3-methyl Unspecified (structural analog) Available

Key Structural and Functional Insights:

Replacement of the butoxymethyl group with a chloromethyl moiety (as in 3-(chloromethyl)-1-isopropyl-1H-pyrazole) increases electrophilicity, making it more reactive in cross-coupling reactions but less suitable for targeted enzyme inhibition .

Steric and Electronic Modifications :

  • The isopropyl group at the 1-position provides steric hindrance, which may stabilize the pyrazole ring against metabolic degradation. This feature is conserved across all analogs listed .
  • Bromine or methyl substituents (e.g., 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole and 4-isopropyl-3-methyl-1H-pyrazole) alter electronic density but lack the extended alkyl chain necessary for optimal AChE binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(butoxymethyl)-1-isopropyl-1H-pyrazole, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves condensation reactions of hydrazines with carbonyl precursors. For example, substituted propenones can react with hydrazine derivatives under acidic conditions to form pyrazole scaffolds . Optimization includes varying solvents (e.g., ethanol or DMF), temperature (70–100°C), and catalysts (acetic acid). Yields may improve by introducing electron-withdrawing groups on the carbonyl precursor to facilitate cyclization. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns. The isopropyl group shows characteristic doublets (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH), while the butoxymethyl chain appears as a triplet (δ 3.5–3.7 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 225) and detects impurities .
  • FTIR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 2850–2950 cm⁻¹ (C-H aliphatic) confirm functional groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should monitor degradation via HPLC under stressors:

  • Thermal : Heat samples to 40–60°C for 1–4 weeks.
  • Hydrolytic : Expose to pH 3–9 buffers.
  • Oxidative : Treat with H₂O₂ (3% v/v).
    Degradation products are identified using LC-MS/MS, with stability-indicating methods validated per ICH guidelines .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence electronic properties and reactivity?

  • Methodological Answer : Computational studies (DFT) using Gaussian or ORCA software analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The electron-donating isopropyl group increases electron density at N1, while the butoxymethyl chain modulates lipophilicity. Reactivity with electrophiles (e.g., nitration) is tested by tracking regioselectivity via ¹H NMR .

Q. What computational methods are suitable for modeling interactions of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., cytochrome P450).
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes.
  • QSAR : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity using partial least squares regression .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies using tools like RevMan, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols).
  • Dose-Response Validation : Re-test activity in standardized assays (e.g., MTT for cytotoxicity) with controls for solvent interference (DMSO ≤0.1% v/v).
  • Metabolite Screening : Use hepatocyte models to rule out false positives from metabolic byproducts .

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